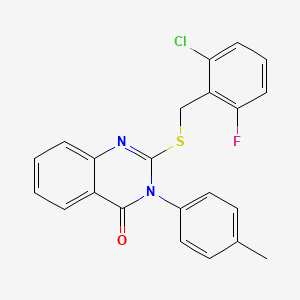
2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone class of molecules. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a chloro-fluorobenzylthio moiety and a methylphenyl group, which contribute to its distinct chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
-
Step 1: Synthesis of 2-Chloro-6-fluorobenzylthiol
- Starting Material: 2-Chloro-6-fluorobenzyl chloride
- Reagent: Sodium hydrosulfide (NaHS)
- Solvent: Ethanol
- Reaction Conditions: Reflux for 4-6 hours
-
Step 2: Synthesis of this compound
- Starting Material: 2-Chloro-6-fluorobenzylthiol
- Reagent: 4-Methylphenyl isocyanate
- Solvent: Toluene
- Catalyst: Triethylamine
- Reaction Conditions: Stirring at room temperature for 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl₂), Iron powder (Fe)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Sulfoxide, Sulfone
Reduction: Amine
Substitution: Substituted benzyl derivatives
科学的研究の応用
2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.
DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
- 2-((2-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 2-((2-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which may enhance its biological activity and selectivity compared to similar compounds. The combination of these substituents with the quinazolinone core structure provides a distinct chemical profile that may offer advantages in terms of potency and specificity in various applications.
特性
CAS番号 |
476486-15-4 |
|---|---|
分子式 |
C22H16ClFN2OS |
分子量 |
410.9 g/mol |
IUPAC名 |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16ClFN2OS/c1-14-9-11-15(12-10-14)26-21(27)16-5-2-3-8-20(16)25-22(26)28-13-17-18(23)6-4-7-19(17)24/h2-12H,13H2,1H3 |
InChIキー |
UTNYVEUQOWVMJC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



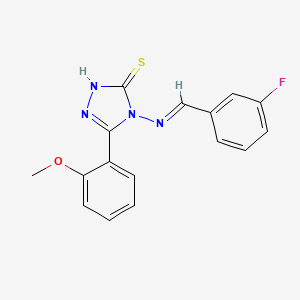

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12045012.png)

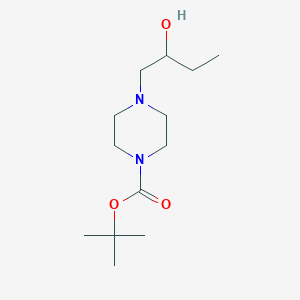
![(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12045033.png)
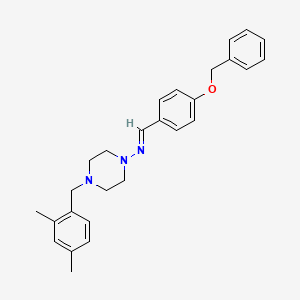
![4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12045051.png)
![Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)](/img/structure/B12045053.png)
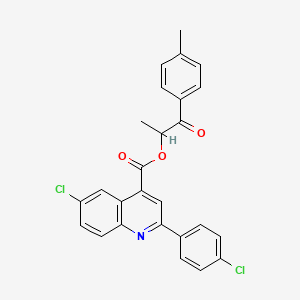

![6-Hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045072.png)

